(R)-5-Methyl-4,7-diazaspiro[2.5]octane
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Overview
Description
®-5-Methyl-4,7-diazaspiro[25]octane is a chiral compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-4,7-diazaspiro[2.5]octane typically involves the use of 1-aminocyclopropane carboxylic acid as a starting material. The process includes several steps such as cyclization and reduction. One common method involves the reaction of benzylamine and ethyl bromoacetate to form 2-(benzylamino)ethyl acetate, which is then cyclized and reduced to produce the desired spirocyclic compound .
Industrial Production Methods
The industrial production of ®-5-Methyl-4,7-diazaspiro[2.5]octane focuses on optimizing yield and process stability. The method described above is suitable for large-scale production due to its simple operation steps, stable process conditions, and high product yield (up to 70% in a four-step reaction) .
Chemical Reactions Analysis
Types of Reactions
®-5-Methyl-4,7-diazaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
®-5-Methyl-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various novel compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of ®-5-Methyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different functional groups.
Pyrazole derivatives: Compounds with a five-membered ring containing two nitrogen atoms.
Uniqueness
®-5-Methyl-4,7-diazaspiro[25]octane is unique due to its specific spirocyclic structure and chiral nature, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(5R)-5-methyl-4,7-diazaspiro[2.5]octane |
InChI |
InChI=1S/C7H14N2/c1-6-4-8-5-7(9-6)2-3-7/h6,8-9H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
GTHJQZQEVPMZDK-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CNCC2(N1)CC2 |
Canonical SMILES |
CC1CNCC2(N1)CC2 |
Origin of Product |
United States |
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